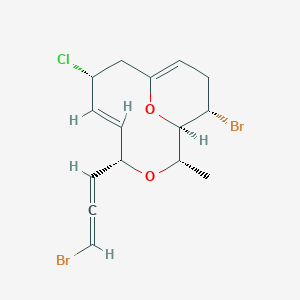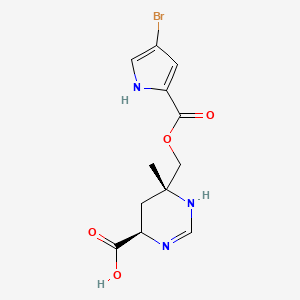![molecular formula C8H15N B1258813 7-Azaspiro[3.5]nonan CAS No. 766-34-7](/img/structure/B1258813.png)
7-Azaspiro[3.5]nonan
Übersicht
Beschreibung
Synthesis Analysis
One-pot synthesis methods have been developed for related azaspiro compounds, such as the 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, through Mn(III)-based oxidation reactions involving 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones. These methods provide good yields and retain the integrity of the pyrrolidinedione ring, which is crucial for the desired spirocyclic scaffold (Huynh, Nguyen, & Nishino, 2017). Moreover, the synthesis of racemic 1-azaspiro[4.4]nonane-2,6-dione from cyclopentanone and its resolution into enantiomers highlight the structural versatility and potential for creating chiral derivatives of azaspiro compounds (Nagasaka, Sato, & Saeki, 1997).
Molecular Structure Analysis
The molecular structure of azaspiro compounds is characterized by the presence of a spiro linkage that connects two cyclic structures, one of which includes a nitrogen atom. This spirocyclic framework is not only pivotal for the chemical reactivity but also for the three-dimensional shape of the molecule, which can influence its interaction with biological targets.
Chemical Reactions and Properties
Azaspiro compounds, including 7-azaspiro[3.5]nonane derivatives, participate in various chemical reactions, reflecting their diverse chemical properties. For instance, the nitroso-ene cyclization has been employed to construct 1-azaspiro[4.4]nonane, a key motif for further synthetic applications toward complex molecules like cephalotaxine (Huang, Tian, Mi, Wang, & Hong, 2015).
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Strukturelle Alternativen zu Morpholin
7-Azaspiro[3.5]nonan wurde als wertvolle strukturelle Alternative zum allgegenwärtigen Morpholin in der medizinischen Chemie vorgeschlagen . Seine spirocyclische Oxetanstruktur bietet ein polares Äquivalent zur gem-Dimethylgruppe, die metabolisch robust ist und die notwendige Wasserstoffbrückenbindungskapazität für eine effiziente Bindung an biologische Ziele bereitstellt.
Pharmazeutische Industrie: Modulatoren der Fettsäureamid-Hydrolase
Von this compound abgeleitete Verbindungen dienen als Modulatoren der Fettsäureamid-Hydrolase (FAAH), einem Enzym, das mit verschiedenen Zuständen wie Schmerzen, Entzündungen und neurologischen Störungen assoziiert ist . Diese Modulatoren haben potenzielle therapeutische Anwendungen bei der Behandlung einer Vielzahl von Krankheiten.
Materialwissenschaft: Photochrome Materialien
In der Materialwissenschaft werden Spiroformen von Oxazinen, die Derivate von this compound umfassen, als Leukofarbstoffe verwendet. Sie zeigen Chromismus, d.h. sie können reversibel zwischen farblosen und gefärbten Formen wechseln, was sie für photochrome Materialien geeignet macht .
Chemische Synthese: Oxidative Cyclisierungen
This compound wird in der chemischen Synthese eingesetzt, insbesondere bei oxidativen Cyclisierungen unter Verwendung von Oxone® in Ameisensäure. Dieser Prozess ist entscheidend für die Herstellung von spirocyclischen Oxetanen, die für verschiedene synthetische Anwendungen weiter funktionalisiert werden können .
Biochemische Forschung: Enzym-Interaktionsstudien
Die einzigartige Struktur von this compound macht es zu einem interessanten Kandidaten für die biochemische Forschung, insbesondere bei der Untersuchung von Enzym-Interaktionen. Seine Fähigkeit, an die aktiven Zentren von Enzymen wie NAD(P)H:Chinon-Oxidoreduktase 1 (NQO1) zu binden, kann genutzt werden, um Enzymfunktionen zu verstehen und zu manipulieren .
Fortschritte in der Chemie: Alicyclische ringanellierte Benzimidazole
Die Fusion des spirocyclischen Oxetanmotivs an Heterocyclen, wie bei der Synthese von alicyclischen ringanellierten Benzimidazolen, stellt einen bedeutenden Fortschritt in der Chemie dar. This compound spielt eine Rolle bei diesem innovativen Ansatz zur Gestaltung neuer konjugierter und nicht-konjugierter kleiner Moleküle .
Safety and Hazards
7-Azaspiro[3.5]nonane should be handled with care. Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
The primary target of 7-Azaspiro[3.5]nonane is the enzyme known as Fatty Acid Amide Hydrolase (FAAH) . This enzyme plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
7-Azaspiro[3.5]nonane acts as an inhibitor of FAAH . By binding to FAAH, it prevents the enzyme from breaking down endocannabinoids, compounds that are naturally produced in the body and bind to cannabinoid receptors . This results in increased levels of endocannabinoids, enhancing the activity of the endocannabinoid system .
Biochemical Pathways
The inhibition of FAAH by 7-Azaspiro[3.5]nonane affects the endocannabinoid system, a complex cell-signaling system in the body . The endocannabinoids are part of this system and are involved in regulating a variety of functions and processes including sleep, mood, appetite, memory, reproduction, and fertility . By inhibiting FAAH and thereby increasing endocannabinoid levels, 7-Azaspiro[3.5]nonane can potentially influence these processes .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 7-Azaspiro[3The compound’s potency and selectivity for faah suggest that it may have suitable pharmacokinetic properties for medicinal chemistry optimization .
Result of Action
The molecular and cellular effects of 7-Azaspiro[3.5]nonane’s action primarily involve the enhancement of the endocannabinoid system’s activity . By inhibiting FAAH and increasing endocannabinoid levels, it can potentially influence a variety of physiological processes regulated by this system .
Biochemische Analyse
Biochemical Properties
7-Azaspiro[3.5]nonane plays a significant role in biochemical reactions, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme involved in the degradation of fatty acid amides, which are signaling molecules that regulate various physiological processes. By inhibiting FAAH, 7-Azaspiro[3.5]nonane can modulate the levels of these signaling molecules, thereby influencing physiological responses
Cellular Effects
The effects of 7-Azaspiro[3.5]nonane on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting FAAH, 7-Azaspiro[3.5]nonane can alter the signaling pathways mediated by fatty acid amides, leading to changes in cellular responses . Furthermore, its impact on gene expression and cellular metabolism is an area of active research, with studies indicating potential regulatory roles in these processes.
Molecular Mechanism
At the molecular level, 7-Azaspiro[3.5]nonane exerts its effects primarily through enzyme inhibition. By binding to the active site of FAAH, it prevents the enzyme from degrading fatty acid amides, thereby increasing their levels and prolonging their signaling effects . This binding interaction is crucial for the compound’s inhibitory activity and its subsequent physiological effects. Additionally, 7-Azaspiro[3.5]nonane may interact with other biomolecules, influencing their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Azaspiro[3.5]nonane have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Azaspiro[3.5]nonane remains stable under certain conditions, allowing for sustained inhibition of FAAH and prolonged physiological effects . Its degradation over time can lead to a decrease in its inhibitory activity and a return to baseline levels of fatty acid amides.
Dosage Effects in Animal Models
The effects of 7-Azaspiro[3.5]nonane vary with different dosages in animal models. At lower doses, the compound effectively inhibits FAAH without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular function and metabolism . These threshold effects highlight the importance of dosage optimization in therapeutic applications of 7-Azaspiro[3.5]nonane.
Metabolic Pathways
7-Azaspiro[3.5]nonane is involved in metabolic pathways that include interactions with enzymes and cofactors. Its primary role as an FAAH inhibitor places it within the metabolic pathway of fatty acid amides, where it modulates the levels of these signaling molecules
Transport and Distribution
Within cells and tissues, 7-Azaspiro[3.5]nonane is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its inhibitory effects on FAAH . The transport and distribution of 7-Azaspiro[3.5]nonane are critical for its bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 7-Azaspiro[3.5]nonane is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it allows the compound to interact with FAAH and other biomolecules within the appropriate cellular context . Understanding the subcellular localization of 7-Azaspiro[3.5]nonane is crucial for optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
7-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-8(3-1)4-6-9-7-5-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQKGAVROUDOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604540 | |
| Record name | 7-Azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
766-34-7 | |
| Record name | 7-Azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-azaspiro[3.5]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




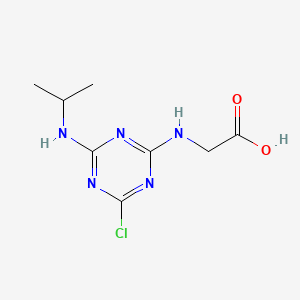
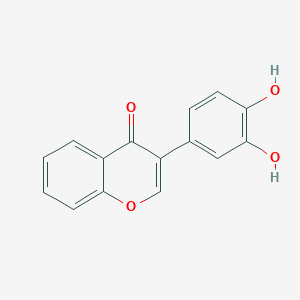
![6-(4-methoxyphenyl)-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B1258735.png)

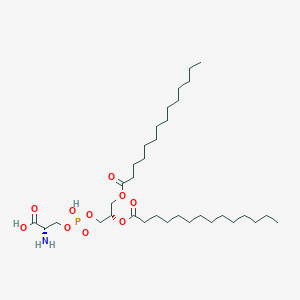
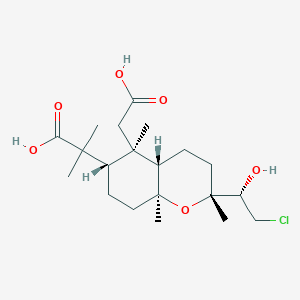

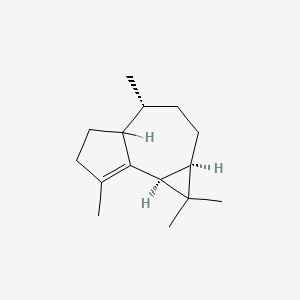
![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B1258748.png)


